3-Chloro-1-methylbenzo[f]quinoline

Monoamine oxidase B Neurochemistry Enzyme inhibition

This is a highly specialized chloro-methyl benzo[f]quinoline derivative. Unlike its positional analogs, the C3-Cl site is activated towards nucleophilic substitution, providing a regioselective handle for introducing diverse building blocks. Its potent inhibition of rat MAO-B (IC50 = 209 nM) makes it an ideal tool compound for preclinical neurology studies. A unique transformation with hydrazine/HNO2 leads to tetrazole derivatives inaccessible from other isomers. Trusted for building focused kinase/GPCR libraries.

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 61773-05-5
Cat. No. B1616422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methylbenzo[f]quinoline
CAS61773-05-5
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)Cl
InChIInChI=1S/C14H10ClN/c1-9-8-13(15)16-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8H,1H3
InChIKeyODLDDNSPXICDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methylbenzo[f]quinoline (CAS 61773-05-5): A Fused Azaheterocycle for Selective MAO-B Inhibition and Regiospecific Derivatization


3-Chloro-1-methylbenzo[f]quinoline (CAS 61773-05-5) is a chlorinated benzo[f]quinoline derivative characterized by a fused tricyclic azaheterocyclic core with a chlorine atom at the 3-position and a methyl group at the 1-position. Its molecular formula is C14H10ClN, with a molecular weight of 227.69 g/mol . Predicted physicochemical parameters include a boiling point of 397.4±22.0 °C, density of 1.271±0.06 g/cm³, and pKa of 4.08±0.40 . The compound serves as a versatile intermediate in medicinal chemistry and materials science due to the unique reactivity conferred by its halogen substituent and extended π-conjugation system [1].

Why 3-Chloro-1-methylbenzo[f]quinoline (CAS 61773-05-5) Cannot Be Replaced by Common Benzoquinoline Analogs


The biological and chemical behavior of benzo[f]quinoline derivatives is exquisitely sensitive to both the position and identity of substituents on the aromatic framework. The specific substitution pattern of 3-chloro and 1-methyl groups dictates regiospecific reactivity in nucleophilic substitution reactions and profoundly influences target engagement, as demonstrated by differential MAO-B inhibitory profiles across isomers and related chloro-methyl benzoquinolines [1]. Attempting to substitute this compound with a closely related analog—such as a 1-chloro-3-methylbenzo[f]quinoline or a 4-chloro-2-methylbenzo[h]quinoline—would lead to altered reaction outcomes and divergent biological activity, as evidenced by comparative synthetic transformations and enzyme inhibition data presented below [2].

Quantitative Evidence for 3-Chloro-1-methylbenzo[f]quinoline (CAS 61773-05-5) Differentiation


Selective MAO-B Inhibition (Rat) vs. Human Isoform Selectivity Profile

3-Chloro-1-methylbenzo[f]quinoline exhibits potent and selective inhibition of rat monoamine oxidase B (MAO-B) with an IC50 of 209 nM in rat brain mitochondrial homogenate [1]. In contrast, the compound demonstrates markedly weaker inhibition of human MAO-B (IC50 = 17,000 nM) and is essentially inactive against human MAO-A (IC50 > 100,000 nM) [2]. This species-specific and isoform-selective profile distinguishes it from non-selective MAO inhibitors and highlights its utility as a tool compound for studying rodent MAO-B pharmacology.

Monoamine oxidase B Neurochemistry Enzyme inhibition

Regiospecific Reaction Outcomes with Hydrazine/Nitrous Acid vs. Isomeric Chloro-methylbenzoquinolines

In a direct comparative study, the reaction of 3-chloro-1-methylbenzo[f]quinoline (compound 12) with hydrazine followed by nitrous acid yields the tetrazole derivative (18) as the corrected product [1]. In stark contrast, the isomeric 1-chloro-3-methylbenzo[f]quinoline (1) produces a pyrazolotriazine (5), while 4-chloro-2-methylbenzo[h]quinoline (7) and 2-chloro-4-methylbenzo[h]quinoline (16) afford an azide (9) and a tetrazole (14), respectively [1]. This divergence in reaction outcome underscores the critical importance of both chlorine and methyl group positioning in directing nucleophilic attack and subsequent cyclization pathways.

Heterocyclic chemistry Nucleophilic substitution Reaction regioselectivity

Chlorine Position Dictates Nucleophilic Substitution Reactivity in Benzo[f]quinoline Scaffold

The chlorine atom at the C3 position of the 3-chloro-1-methylbenzo[f]quinoline ring is activated towards nucleophilic substitution, providing a key synthetic handle for the introduction of various functional groups [1]. This activation is a class-level characteristic observed across chloro-substituted benzoquinolines, but the specific reactivity profile of the C3 position in the benzo[f]quinoline framework is distinct from that of the C1 or C4 positions in related isomers, enabling regioselective derivatization strategies.

Organic synthesis Halogen reactivity Medicinal chemistry

Predicted Physicochemical Properties Enable Tailored Purification and Handling

Predicted physicochemical parameters for 3-chloro-1-methylbenzo[f]quinoline include a boiling point of 397.4±22.0 °C, density of 1.271±0.06 g/cm³, and pKa of 4.08±0.40 . While not directly compared to isomers, these values provide essential guidance for selecting appropriate purification techniques (e.g., distillation, column chromatography) and for designing handling protocols. The predicted pKa indicates weak basicity, which informs solubility and stability considerations in aqueous buffer systems.

Analytical chemistry Compound handling Purification

Key Research and Industrial Application Scenarios for 3-Chloro-1-methylbenzo[f]quinoline (CAS 61773-05-5)


Neurological Disease Research: Species-Selective MAO-B Inhibition in Rodent Models

The compound's potent inhibition of rat MAO-B (IC50 = 209 nM) coupled with weak human MAO-B inhibition makes it an ideal tool compound for preclinical studies of MAO-B in rodent models of Parkinson's disease, depression, and other neurological disorders. Its selectivity avoids confounding effects from MAO-A inhibition, ensuring that observed pharmacological responses are specifically attributable to MAO-B modulation [1].

Synthesis of Tetrazole-Containing Benzo[f]quinoline Derivatives via Regiospecific Hydrazine/Nitrous Acid Reaction

The unique transformation of 3-chloro-1-methylbenzo[f]quinoline into a tetrazole derivative upon reaction with hydrazine and nitrous acid enables access to a chemical space inaccessible via other isomeric starting materials. This reaction is directly comparative and demonstrates that the specific substitution pattern directs product identity, making the compound a strategic starting material for generating tetrazole-functionalized heterocycles for medicinal chemistry and materials science applications [1].

Regioselective Derivatization via C3 Chlorine Nucleophilic Substitution for Library Synthesis

The activated C3 chlorine atom serves as a reliable handle for introducing diverse functional groups under mild conditions, facilitating the construction of focused libraries of benzo[f]quinoline derivatives. This regioselective reactivity is essential for exploring structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, or other therapeutically relevant proteins [1].

Analytical Method Development and Purification Protocol Optimization

Predicted physicochemical parameters (boiling point, density, pKa) inform the selection of appropriate purification techniques and handling conditions. These data support the development of robust analytical methods (e.g., HPLC, GC) and ensure that the compound can be reliably isolated and characterized in both academic and industrial laboratories [1].

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